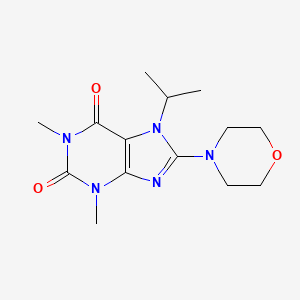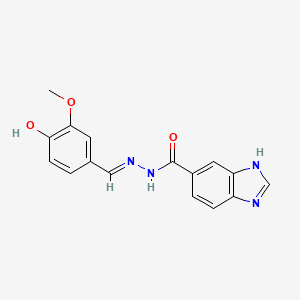![molecular formula C15H17Cl2NO B11978818 1-(1,1-dichloro-2,2,7b-trimethyl-1aH-cyclopropa[c]quinolin-3-yl)ethanone CAS No. 117536-12-6](/img/structure/B11978818.png)
1-(1,1-dichloro-2,2,7b-trimethyl-1aH-cyclopropa[c]quinolin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,1-DICHLORO-2,2,7B-TRIMETHYL-4H-3-AZA-CYCLOPROPA(A)NAPHTHALEN-3-YL)-ETHANONE is a synthetic organic compound. Its structure suggests it belongs to a class of compounds known for their complex ring systems and potential biological activity. This compound may have applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-DICHLORO-2,2,7B-TRIMETHYL-4H-3-AZA-CYCLOPROPA(A)NAPHTHALEN-3-YL)-ETHANONE likely involves multiple steps, including the formation of the cyclopropane ring and the introduction of the dichloro and trimethyl groups. Typical synthetic routes might include:
Cyclization reactions: to form the aza-cyclopropane ring.
Halogenation reactions: to introduce the dichloro groups.
Alkylation reactions: to add the trimethyl groups.
Industrial Production Methods
Industrial production methods would focus on optimizing yield and purity while minimizing costs and environmental impact. This might involve:
Catalytic processes: to enhance reaction efficiency.
Continuous flow reactors: for large-scale production.
Purification techniques: such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,1-DICHLORO-2,2,7B-TRIMETHYL-4H-3-AZA-CYCLOPROPA(A)NAPHTHALEN-3-YL)-ETHANONE may undergo various chemical reactions, including:
Oxidation: Potentially forming more oxidized derivatives.
Reduction: Possibly reducing the dichloro groups to form different products.
Substitution: Halogen atoms might be substituted by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example:
Oxidation: Could yield ketones or carboxylic acids.
Reduction: Might produce alkanes or alcohols.
Substitution: Could result in a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1,1-DICHLORO-2,2,7B-TRIMETHYL-4H-3-AZA-CYCLOPROPA(A)NAPHTHALEN-3-YL)-ETHANONE may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for drug development.
Materials Science: Possible applications in the development of new materials with unique properties.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action for 1-(1,1-DICHLORO-2,2,7B-TRIMETHYL-4H-3-AZA-CYCLOPROPA(A)NAPHTHALEN-3-YL)-ETHANONE would depend on its specific interactions with biological targets. This might involve:
Binding to specific receptors: or enzymes.
Modulating biochemical pathways: .
Interfering with cellular processes: .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1,1-DICHLORO-2,2,7B-TRIMETHYL-4H-3-AZA-CYCLOPROPA(A)NAPHTHALEN-3-YL)-METHANONE
- 1-(1,1-DICHLORO-2,2,7B-TRIMETHYL-4H-3-AZA-CYCLOPROPA(A)NAPHTHALEN-3-YL)-PROPANE
Uniqueness
1-(1,1-DICHLORO-2,2,7B-TRIMETHYL-4H-3-AZA-CYCLOPROPA(A)NAPHTHALEN-3-YL)-ETHANONE may be unique due to its specific ring structure and the presence of both dichloro and trimethyl groups, which could confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
117536-12-6 |
|---|---|
Molekularformel |
C15H17Cl2NO |
Molekulargewicht |
298.2 g/mol |
IUPAC-Name |
1-(1,1-dichloro-2,2,7b-trimethyl-1aH-cyclopropa[c]quinolin-3-yl)ethanone |
InChI |
InChI=1S/C15H17Cl2NO/c1-9(19)18-11-8-6-5-7-10(11)14(4)12(13(18,2)3)15(14,16)17/h5-8,12H,1-4H3 |
InChI-Schlüssel |
SLIIAUTXRQDXIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C2=CC=CC=C2C3(C(C1(C)C)C3(Cl)Cl)C |
Löslichkeit |
6.1 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![di-tert-butyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11978764.png)

![3-((E)-{[3-(3,4-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11978781.png)
![3-(1H-benzimidazol-1-yl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide](/img/structure/B11978788.png)
![9-Bromo-2-(naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11978792.png)
![N-[2,2,2-tribromo-1-(cyclohexylamino)ethyl]benzamide](/img/structure/B11978795.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11978796.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11978797.png)
![N-(4-methylphenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11978811.png)

![diisopropyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11978829.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978831.png)
![Dibenzyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11978839.png)
